2-Methylquinolin-7-ol
Overview
Description
2-Methylquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C10H9NO It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring
Mechanism of Action
Target of Action
2-Methylquinolin-7-ol is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry .
Mode of Action
The presence of a hydrophobic methyl group at the 2-position of the quinoline ring might contribute to its biological activity .
Biochemical Pathways
Quinoline and its derivatives are known to exhibit a broad range of biological activities .
Result of Action
Quinoline derivatives have been associated with various pharmacological activities .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, such as 2-Methylquinolin-7-ol, have shown substantial biological activities
Cellular Effects
Quinoline derivatives are known to have various effects on cellular processes
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolin-7-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a strong acid like sulfuric acid.
Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone in the presence of a base to form the quinoline ring system. For this compound, the specific starting materials and conditions would be adjusted to introduce the methyl and hydroxyl groups at the appropriate positions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and greener reaction conditions to enhance yield and reduce environmental impact. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Methylquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl and hydroxyl groups.
2-Methylquinoline: Similar structure but without the hydroxyl group.
7-Hydroxyquinoline: Similar structure but without the methyl group.
Uniqueness: 2-Methylquinolin-7-ol is unique due to the presence of both the methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets. The methyl group can influence the compound’s electronic properties and steric interactions.
Properties
IUPAC Name |
2-methylquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWVGFCPWBBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441660 | |
Record name | 2-Methylquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165112-03-8 | |
Record name | 2-Methylquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.